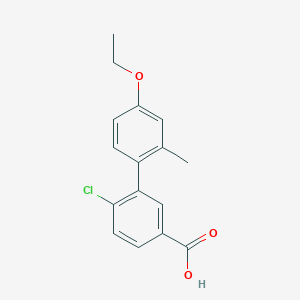
5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%
説明
5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% (5-Cl-3-EOMPBA-95%) is a synthetic organic compound with a wide range of scientific applications. It is a white to off-white crystalline solid with a molecular weight of 316.55 g/mol and a melting point of 153-156°C. 5-Cl-3-EOMPBA-95% is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but insoluble in water. It is used in various scientific research applications due to its versatile properties, such as its high solubility in organic solvents and its low toxicity.
科学的研究の応用
5-Cl-3-EOMPBA-95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as substituted benzoic acids, benzimidazoles, and benzothiazoles. It is also used as a catalyst in organic reactions, such as the Michael addition reaction. Additionally, 5-Cl-3-EOMPBA-95% is used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters.
作用機序
The mechanism of action of 5-Cl-3-EOMPBA-95% depends on its application. For example, in the synthesis of substituted benzoic acids, the acylation reaction proceeds via the formation of an intermediate acylium ion, which is then attacked by the nucleophile, such as a phenol. In the Michael addition reaction, the catalyst activates the substrate and facilitates the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
5-Cl-3-EOMPBA-95% is not known to have any direct biochemical or physiological effects. It is not metabolized and is not known to interact with any biological molecules.
実験室実験の利点と制限
5-Cl-3-EOMPBA-95% is a versatile and useful reagent for laboratory experiments. It is relatively inexpensive, and its high solubility in organic solvents makes it easy to handle and use. Additionally, its low toxicity makes it safe to use in laboratory experiments. However, it is not suitable for reactions involving water, as it is insoluble in water.
将来の方向性
There are many potential future applications for 5-Cl-3-EOMPBA-95%. It could be used in the synthesis of other organic compounds, such as heterocycles, polymers, and pharmaceuticals. It could also be used as a catalyst for a variety of organic reactions, such as the Diels-Alder reaction and the Wittig reaction. Additionally, its low toxicity makes it a potential candidate for use in medical applications, such as drug delivery systems and tissue engineering.
合成法
5-Cl-3-EOMPBA-95% can be synthesized using a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction. In this method, an acyl chloride is reacted with 4-ethoxy-2-methylphenol in the presence of anhydrous aluminum chloride and a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by recrystallization. This method is relatively simple and efficient, and can be used to produce 5-Cl-3-EOMPBA-95% in high yields.
特性
IUPAC Name |
3-chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(17)8-11/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAAAIAGGOBIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690751 | |
| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-56-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-4′-ethoxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















